molecular formula C11H12IN B13640819 5'-Iodospiro[cyclobutane-1,3'-indoline]

5'-Iodospiro[cyclobutane-1,3'-indoline]

Katalognummer: B13640819
Molekulargewicht: 285.12 g/mol
InChI-Schlüssel: SAPPSZZDWJSYLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Iodospiro[cyclobutane-1,3’-indoline] is a unique spirocyclic compound that features an indoline moiety fused with a cyclobutane ring and an iodine atom at the 5’ position. This compound is part of the broader class of spiroindolines, which are known for their significant biological and pharmacological activities. The presence of the iodine atom introduces additional reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Iodospiro[cyclobutane-1,3’-indoline] typically involves the cyclodimerization of 3-phenacylideneoxindoles. This reaction is catalyzed by a photosensitizer such as Ru(bpy)_3Cl_2 under visible light irradiation . The reaction proceeds in dry acetonitrile at room temperature, yielding the desired spirocyclic product with high diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for 5’-Iodospiro[cyclobutane-1,3’-indoline] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as solvent choice and light source, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 5’-Iodospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indoline moiety can be oxidized to form oxindoles, while reduction can lead to the formation of more saturated spirocyclic systems.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex polycyclic compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH_4).

Major Products:

    Substitution: Formation of spirocyclic compounds with different substituents at the 5’ position.

    Oxidation: Formation of spirooxindoles.

    Reduction: Formation of reduced spiroindoline derivatives.

Wissenschaftliche Forschungsanwendungen

5’-Iodospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’-Iodospiro[cyclobutane-1,3’-indoline] is primarily based on its ability to interact with biological targets through its spirocyclic structure. The indoline moiety can bind to various receptors and enzymes, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5’-Iodospiro[cyclobutane-1,3’-indoline] is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications.

Eigenschaften

Molekularformel

C11H12IN

Molekulargewicht

285.12 g/mol

IUPAC-Name

5-iodospiro[1,2-dihydroindole-3,1'-cyclobutane]

InChI

InChI=1S/C11H12IN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2

InChI-Schlüssel

SAPPSZZDWJSYLW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CNC3=C2C=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.